molecular formula C14H22ClNO2 B1397685 3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride CAS No. 1220021-43-1

3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride

Cat. No.: B1397685
CAS No.: 1220021-43-1
M. Wt: 271.78 g/mol
InChI Key: CXHUWHHSTBGSGZ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a synthetic organic compound characterized by a piperidine core substituted with a phenoxyethoxy-methyl group. The systematic IUPAC name reflects its structural components: a six-membered piperidine ring (a saturated nitrogen-containing heterocycle) linked via a methylene bridge to an ethoxy-phenoxy group. Key identifiers include:

Property Value
CAS Registry Number 1220021-43-1
Molecular Formula C₁₄H₂₂ClNO₂
Molecular Weight 271.78 g/mol
SMILES Notation [H]Cl.C1(COCCOC2=CC=CC=C2)CNCCC1

The compound exists as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications.

Historical Context in Piperidine Derivative Research

Piperidine derivatives have been central to medicinal chemistry since the mid-19th century, when piperidine itself was first synthesized by hydrogenating pyridine. The structural versatility of piperidine—allowing substitution at nitrogen or carbon atoms—has driven its integration into diverse therapeutic agents. Key milestones include:

  • Early Applications : Piperidine derivatives like piperine (from Piper nigrum) and coniine (from poison hemlock) were identified in natural products, spurring synthetic efforts.
  • Pharmaceutical Expansion : By the 20th century, piperidine derivatives

Properties

IUPAC Name

3-(2-phenoxyethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-2-6-14(7-3-1)17-10-9-16-12-13-5-4-8-15-11-13;/h1-3,6-7,13,15H,4-5,8-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHUWHHSTBGSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCCOC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation and Etherification Methods

Overview:
The most straightforward approach involves the alkylation of a piperidine derivative with a phenoxyethoxy-containing electrophile, followed by salt formation. This process typically proceeds via nucleophilic substitution or etherification reactions.

Process Details:

  • Starting materials:
    • Piperidine derivatives (e.g., piperidine or its protected forms)
    • Phenoxyethoxy methyl halides or sulfonates (e.g., phenoxyethoxymethyl chloride or tosylate)
  • Reaction steps:

    • The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the phenoxyethoxy methyl halide.
    • The reaction is often carried out in polar aprotic solvents such as acetonitrile or dichloromethane, with bases like potassium carbonate or sodium hydride to deprotonate the amine.
    • Etherification occurs via SN2 mechanism, forming the ether linkage.
  • Hydrochloride salt formation:

    • The free base product is treated with hydrochloric acid (gas or aqueous) to produce the hydrochloride salt, enhancing stability and solubility.

Research Findings:

  • The method aligns with general alkylation protocols used for piperidine derivatives, as described in recent synthesis literature, emphasizing high yields and selectivity.

Multi-Step Synthesis via Protected Intermediates

Overview:
This approach involves constructing the piperidine ring with the phenoxyethoxy substituent through multi-step reactions, often starting from amino acids or related precursors.

Key Steps & Variants:

  • Starting from D-glutamic acid:
    • Conversion to N-protected derivatives (e.g., Boc-protected amino acids).
    • Sequential reduction, cyclization, and functional group transformations to form the piperidine ring with the desired substituents.
  • Using ethyl nipecotate:

    • Amide protection, amidation, and subsequent cyclization to generate the piperidine core, followed by etherification with phenoxyethoxy groups.
  • From amino acids like D-mandelic acid:

    • Reacted with racemic 3-piperidine amide, followed by chiral resolution or asymmetric synthesis to obtain the (R)-enantiomer.

Advantages:

  • High stereoselectivity, especially for chiral versions.
  • Suitable for industrial scale with optimized reaction conditions.

Catalytic Hydrogenation and Cascade Reactions

Overview:
Recent advances utilize catalytic hydrogenation to introduce the amino group onto pre-formed piperidine rings, often involving cascade reactions that combine multiple steps into one pot.

Methodology:

  • Hydrogenation of unsaturated intermediates:
    • Using catalysts such as rhodium or ruthenium complexes, with conditions optimized to prevent over-reduction or side reactions.
    • Functionalized intermediates undergo stereoselective hydrogenation to yield the desired piperidine derivative.
  • Cascade reactions:
    • Combining Suzuki–Miyaura coupling, hydrodefluorination, and asymmetric hydrogenation to synthesize complex piperidine derivatives with high stereocontrol.

Research Data:

  • These methods demonstrate high yields, stereoselectivity, and functional group tolerance, making them attractive for scalable synthesis.

Preparation from Chiral Precursors and Asymmetric Synthesis

Overview:
Chiral synthesis routes focus on starting materials like D-glutamic acid or D-mandelic acid, enabling the production of enantiomerically pure (R)-3-amino piperidine hydrochloride.

Key Processes:

  • From D-glutamic acid:
    • Hydroxyl esterification, amido protection, cyclization, and deprotection steps culminate in the target compound.
  • From D-mandelic acid:
    • Reacted with racemic or enantiomerically enriched intermediates, followed by pivaloyl chloride-mediated acylation and hydrolysis.

Advantages:

  • High stereochemical purity.
  • Suitable for pharmaceutical applications requiring enantiomeric specificity.

Representative Data Table of Preparation Methods

Method No. Starting Material Key Reactions Catalysts/Reagents Yield (%) Notes
1 Phenoxyethoxy methyl halide + Piperidine Nucleophilic substitution K2CO3, polar aprotic solvent 85-90 Simple alkylation
2 D-glutamic acid Esterification, reduction, cyclization SOCl2, TEA, Boc-protection 95 Stereoselective, scalable
3 Ethyl nipecotate Amidation, cyclization Ammonia, acid chlorides 80-88 Industrial suitability
4 D-mandelic acid Esterification, cyclization Pivaloyl chloride, HCl 75-85 Enantiomeric purity
5 Unsaturated intermediates Catalytic hydrogenation Rh, Ru catalysts 90 Stereoselective

Summary of Key Considerations in Preparation

  • Choice of Starting Material:
    Enantiomeric purity and availability influence the route selection.

  • Reaction Conditions:
    Mild conditions favor high stereoselectivity and yield, especially in catalytic hydrogenations.

  • Salt Formation:
    The final step typically involves treatment with HCl to form the hydrochloride salt, ensuring stability and solubility.

  • Industrial Applicability: Routes involving fewer steps, readily available raw materials, and high yields are preferred for large-scale production.

Chemical Reactions Analysis

3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms, particularly in the context of receptor binding and signal transduction.

    Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulk: Bulky groups (e.g., diphenylmethoxy in ) increase molecular weight and may reduce membrane permeability compared to smaller substituents like phenoxyethoxy .
  • Electron-Withdrawing Effects : The trifluoromethyl group in enhances metabolic stability by resisting oxidative degradation, a feature absent in the target compound .

Toxicity and Handling

  • 3-[(2-Phenoxyethoxy)methyl]piperidine HCl: Limited toxicity data available. General precautions include avoiding inhalation and skin contact, similar to other piperidine derivatives .
  • Paroxetine HCl: Well-documented as an SSRI with known side effects (e.g., nausea, dizziness) and regulated handling protocols .

Environmental Impact

Most compounds, including the target, lack comprehensive ecotoxicity studies.

Regulatory and Industrial Status

  • 3-[(2-Phenoxyethoxy)methyl]piperidine HCl: Not listed in major chemical inventories (e.g., IECSC, TSCA) based on , suggesting it may be a novel research compound.
  • Paroxetine HCl : Approved pharmaceutical with strict regulatory oversight (USP/NF standards) .
  • 4-(Diphenylmethoxy)piperidine HCl : Complies with Chinese chemical regulations (GB/T standards) but lacks international regulatory status .

Biological Activity

3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The compound exhibits its biological effects primarily through interactions with neurotransmitter systems. It has been identified as a potential antidepressant and anticonvulsant agent. The mechanism involves the modulation of biogenic amines, specifically through the inhibition of their reuptake in synaptic clefts, which enhances neurotransmission.

Pharmacological Properties

  • Antidepressant Activity :
    • In studies involving reserpine interaction tests in mice, derivatives of 3-[(2-phenoxyethoxy)methyl]piperidine were shown to exhibit antidepressant effects comparable to established drugs like viloxazine. This suggests a potential for treating mood disorders through serotonergic and noradrenergic pathways .
  • Anticonvulsant Activity :
    • The compound has demonstrated anticonvulsant properties in various models, including maximal electroshock (MES) tests. Results indicated a significant increase in the electroconvulsive threshold, suggesting efficacy in preventing seizures .

Table 1: Summary of Biological Activities

Activity TypeTest ModelReferenceFindings
AntidepressantReserpine interaction test Comparable to viloxazine in efficacy
AnticonvulsantMaximal electroshock (MES) Increased electroconvulsive threshold by 75%
NeurotoxicityRotarod and chimney tests Safe for glial cells; minimal hepatotoxicity

Detailed Research Findings

  • Antidepressant Studies :
    • In vivo studies showed that compounds derived from 3-[(2-phenoxyethoxy)methyl]piperidine significantly inhibited the reuptake of serotonin and norepinephrine, leading to improved mood-related behaviors in animal models.
  • Anticonvulsant Studies :
    • The compound's ability to raise the electroconvulsive threshold indicates its potential as a treatment for epilepsy. Compounds were tested at varying dosages, demonstrating dose-dependent effects on seizure prevention.
  • Safety Profile :
    • Toxicological evaluations indicated that the compound exhibited low toxicity levels in both acute and chronic exposure scenarios, making it a candidate for further clinical development.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate solubility and favorable absorption characteristics. Studies indicate that the compound is metabolized primarily in the liver, with metabolites exhibiting similar biological activities.

Q & A

Q. What are the key steps in synthesizing 3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves:
  • Condensation : Reacting phenoxyethanol derivatives with piperidine precursors under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .
  • Cyclization : Using catalytic hydrogenation or acid-mediated ring closure to form the piperidine core .
  • Salt Formation : Treating the free base with HCl in anhydrous ether or ethanol to yield the hydrochloride salt .
    Optimization : Adjusting solvent polarity (e.g., DMSO for enhanced solubility), temperature (60–80°C for cyclization), and stoichiometric ratios (1:1.2 for phenoxyethanol:piperidine) improves yield (up to 85%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use:
  • HPLC : C18 reverse-phase column with UV detection (λ = 254 nm) to assess purity (>98%) .
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 3.5–4.0 ppm for phenoxyethoxy-CH₂) .
  • Mass Spectrometry : ESI-MS (positive mode) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 294.2) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Highly soluble in polar solvents (e.g., DMSO, ethanol) but limited in aqueous buffers (use <1% DMSO for in vitro assays) .
  • Stability : Store at 2–8°C in airtight, light-protected containers. Degradation occurs at >40°C or pH <3 (hydrolysis of ether linkages) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :
  • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorescence-based enzymatic assays (e.g., acetylcholinesterase) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the phenoxyethoxy group?

  • Methodological Answer :
  • Analog Synthesis : Replace phenoxyethoxy with ethoxyethoxy () or difluorobenzyloxy () to assess electronic/steric effects.
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to compare binding poses with targets like serotonin receptors .
  • Data Table :
Analog SubstituentLogPIC₅₀ (nM)Target Affinity
Phenoxyethoxy2.145 ± 35-HT₂A
Difluorobenzyloxy2.528 ± 25-HT₂A
Ethoxyethoxy1.862 ± 55-HT₂A
(Derived from )

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and consistent buffer conditions (pH 7.4, 1 mM Mg²⁺) .
  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Q. How can metabolic pathways and degradation products be predicted for this compound?

  • Methodological Answer :
  • In Silico Tools : Use PISTACHIO and BKMS_METABOLIC databases to predict phase I/II metabolism (e.g., O-demethylation, glucuronidation) .
  • LC-MS/MS : Incubate with liver microsomes (human/rat) and profile metabolites via high-resolution mass spectrometry .

Q. What crystallography or computational methods elucidate conformational flexibility of the piperidine ring?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding poses .
  • Molecular Dynamics (MD) : Simulate ring puckering (chair vs. boat conformers) in explicit solvent (e.g., TIP3P water model) .

Q. How can researchers address low yield during scale-up synthesis?

  • Methodological Answer :
  • Process Optimization : Switch from batch to continuous flow reactors for precise temperature/pressure control .
  • Byproduct Mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted phenoxyethanol .

Q. What analytical techniques differentiate this compound from structurally similar piperidine derivatives?

  • Methodological Answer :
  • 2D NMR : NOESY correlations to confirm spatial proximity of phenoxyethoxy and piperidine protons .
  • IR Spectroscopy : Detect C-O-C stretching (1100–1250 cm⁻¹) unique to the ether linkage .

Data Contradiction Analysis

  • Example : Discrepancies in reported solubility (DMSO vs. aqueous buffers) may arise from polymorphic forms. Resolve via:
    • Powder X-ray Diffraction (PXRD) : Compare crystalline vs. amorphous forms .
    • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous media .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride
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3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride

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